molecular formula C11H9N5O B590394 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol CAS No. 1092787-78-4

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Cat. No.: B590394
CAS No.: 1092787-78-4
M. Wt: 227.227
InChI Key: XLBIZMJBRISXFK-RMKNXTFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with phenol under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol is unique due to the presence of both the phenol and amino groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-10-8-9(6-3-1-2-4-7(6)17)15-16-11(8)14-5-13-10/h1-5,17H,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDTCWCGHTEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=NC=NC3=NN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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